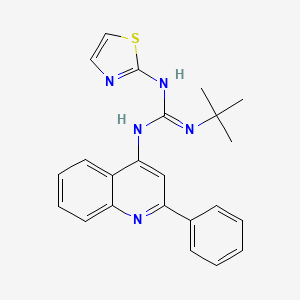

Guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)-

Description

The compound "Guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)-" is a structurally complex guanidine derivative characterized by three distinct substituents: a tert-butyl group, a 2-phenyl-4-quinolyl moiety, and a 2-thiazolyl ring. Guanidine derivatives are widely studied for their diverse biological activities, including antifungal and antimicrobial properties, which are influenced by their substituent patterns and stereoelectronic features .

Properties

CAS No. |

71079-97-5 |

|---|---|

Molecular Formula |

C23H23N5S |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

2-tert-butyl-1-(2-phenylquinolin-4-yl)-3-(1,3-thiazol-2-yl)guanidine |

InChI |

InChI=1S/C23H23N5S/c1-23(2,3)28-21(27-22-24-13-14-29-22)26-20-15-19(16-9-5-4-6-10-16)25-18-12-8-7-11-17(18)20/h4-15H,1-3H3,(H2,24,25,26,27,28) |

InChI Key |

PECUFLIOROEGDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N=C(NC1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)NC4=NC=CS4 |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of Polycyclic Guanidines Using Dialkyl Carbonates

Another advanced method for preparing N-substituted guanidines, including tert-butyl-substituted derivatives, is the alkylation of polycyclic guanidines with dialkyl carbonates. This method involves:

- Contacting the guanidine compound with a dialkyl carbonate (e.g., dimethyl or diethyl carbonate).

- Heating the mixture typically between 40 °C and 200 °C, often in the range of 80–120 °C.

- Performing the reaction either in the absence or presence of solvents such as hydrocarbons, ethers, esters, nitriles, or amides.

- Removing volatiles (carbon dioxide and alcohols) during the reaction by inert gas sweeping or reduced pressure to drive the reaction forward.

- Optionally using a base to facilitate the alkylation.

This method is scalable and allows for selective N-alkylation, which is critical for introducing the tert-butyl group on the guanidine nitrogen. The process is efficient and can be adapted to synthesize guanidine derivatives with complex substituents like quinolyl and thiazolyl rings.

Direct Guanidine Formation from Triamine Precursors

Some methods involve synthesizing polycyclic guanidine compounds by cyclization and guanidinylation of triamine precursors bearing the desired heterocyclic substituents. This approach may use reagents such as carbodiimides or guanidinylating agents under controlled conditions to form the guanidine ring system with the correct substitution pattern. The process often requires anhydrous conditions and careful temperature control to avoid side reactions.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Intermediates | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1,2,4-Triazole-mediated guanidinylation | 1,2,4-Triazole compound, amine precursor | Mild to moderate temperatures; solvent-dependent | High selectivity; suitable for bulky amines | Requires synthesis of triazole intermediate |

| N-Alkylation with dialkyl carbonates | Guanidine compound, dialkyl carbonate | 40–200 °C; inert atmosphere; solvent optional | Scalable; efficient N-alkylation; mild reagents | Requires removal of volatiles; base may be needed |

| Direct guanidine formation from triamines | Triamine precursors, guanidinylating agents | Anhydrous, controlled temperature | Direct synthesis; versatile for polycyclic systems | Sensitive to moisture; complex purification |

Detailed Research Findings

- The 1,2,4-triazole method allows the introduction of guanidine groups even on sterically hindered amines, which is essential for the bulky tert-butyl and heterocyclic substituents in the target compound.

- The dialkyl carbonate alkylation method has been demonstrated to produce N-alkylated guanidines such as methyl and ethyl derivatives efficiently, suggesting its applicability to tert-butyl substitution with appropriate dialkyl carbonates or modified conditions.

- The direct guanidine formation from triamines provides a route to polycyclic guanidines with complex substitution, which can be adapted for quinolyl and thiazolyl groups by selecting suitable triamine precursors.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the quinoline ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to partially or fully reduced quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Guanidine derivatives are being investigated for their potential pharmacological properties, including:

- Antimicrobial Activity: Certain guanidine compounds exhibit significant antibacterial effects, making them candidates for developing new antibiotics.

- Anticancer Properties: Studies have suggested that guanidine derivatives can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study:

In a study focusing on thiazole and quinoline derivatives, compounds similar to Guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)- demonstrated promising results as potential anticancer agents through in vitro assays .

Biological Research

The compound may serve as a probe in biological studies to understand mechanisms involving quinoline and thiazole derivatives:

- Enzyme Interaction Studies: The compound can interact with various biological targets such as enzymes or receptors, modulating their activity which is crucial for understanding metabolic pathways .

Example:

Research has shown that compounds containing thiazole moieties can effectively inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Materials Science

Guanidine derivatives are being explored for their utility in developing new materials with specific electronic or optical properties:

- Organic Electronics: The unique structure of guanidine compounds allows them to be used in organic semiconductors and photovoltaic devices due to their ability to form charge-transfer complexes.

Research Findings:

Recent advances in material sciences have highlighted the use of guanidine derivatives in creating novel polymer blends that enhance conductivity and stability in electronic applications.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-2-(2-phenylquinolin-4-yl)-3-(thiazol-2-yl)guanidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The quinoline and thiazole moieties can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The compound’s unique substituents differentiate it from related guanidine derivatives. Below is a comparative analysis of its structural and physicochemical properties against similar compounds:

*Estimated based on substituent contributions (e.g., tert-butyl increases LogP by ~0.5–1.0 compared to methyl or pyridyl analogs).

Key Observations:

- Steric Effects: The tert-butyl group in the main compound introduces significant steric hindrance compared to smaller substituents like methyl or pyridyl groups in analogs . This may reduce intermolecular interactions and affect crystallization behavior.

- Polarity: The 2-thiazolyl group contributes to moderate polarity (PSA ~145 Ų in analogs), balancing lipophilicity for membrane permeability .

Biological Activity

Guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)-, is a complex organic compound with significant biological activity. Its unique structure incorporates a guanidine moiety, quinoline, and thiazole groups, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activities associated with this compound, including its antibacterial, antitumor, and enzyme-inhibitory properties.

Molecular Characteristics

| Property | Description |

|---|---|

| CAS Number | 72042-06-9 |

| Molecular Formula | C21H24N4S |

| Molecular Weight | 332.4 g/mol |

| IUPAC Name | 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)guanidine |

| Canonical SMILES | CC(C)(C)N=C(N)C1=CC=CC2=C1C(=NC(=N)N2)C=C3=CC=CC=C3 |

The compound's structure allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of guanidine derivatives. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that certain guanidine-core small molecules exhibit minimum inhibitory concentration (MIC) values ranging from 0.5 to 1 mg/L against pathogens such as E. coli, Klebsiella pneumoniae, and Staphylococcus epidermidis .

Case Study: Antibacterial Efficacy

A study involving a series of guanidine derivatives found that modifications in the structure, particularly the introduction of fluorinated groups, enhanced antibacterial potency. Compounds with two -CF3 groups showed improved effects against planktonic Gram-positive strains while maintaining some efficacy against Gram-negative bacteria .

Antitumor Activity

Guanidine compounds have also been investigated for their antitumor properties. In vitro studies indicate that certain derivatives can inhibit cancer cell respiration and proliferation. For example, specific guanidine derivatives have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting key metabolic pathways .

The antitumor activity is believed to stem from the compound's ability to interact with cellular targets involved in cell cycle regulation and apoptosis. The presence of the thiazole ring is critical for its biological activity, as it facilitates binding to target enzymes .

Enzyme Inhibition

Guanidine derivatives are known to inhibit various enzymes, including DNA gyrase and topoisomerases, which are essential for bacterial DNA replication. The inhibition of these enzymes can lead to bacterial cell death, highlighting the potential of these compounds as antimicrobial agents .

Example of Enzyme Inhibition

In one study, guanidine compounds were shown to inhibit E. coli DNA gyrase with IC50 values as low as 12 μM, indicating strong selectivity toward bacterial enzymes without affecting human counterparts . This selectivity is crucial for developing therapeutics that minimize side effects in human cells.

Q & A

Q. What are the recommended synthetic routes for preparing Guanidine, 1-tert-butyl-2-(2-phenyl-4-quinolyl)-3-(2-thiazolyl)-, and what intermediates are critical for its structural assembly?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic assembly. A key intermediate involves tert-butoxycarbonyl (Boc)-protected guanidine derivatives, as seen in taxotere side-chain synthesis. For example, cyclization reactions using 2,2-dimethoxypropane catalyzed by camphorsulfonic acid (CSA) can generate oxazolidine intermediates with thiazolyl and phenyl moieties . Condensation of aromatic aldehydes with thiazolidinones under basic conditions (e.g., using chloroacetyl chloride) is another critical step to introduce the thiazolyl group . Purification via column chromatography with silica gel and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are recommended.

Q. How can researchers confirm the structural integrity of this compound, particularly the spatial arrangement of the thiazolyl and quinoline moieties?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve crystallographic data and validate bond lengths/angles . For solution-phase analysis, nuclear Overhauser effect (NOE) NMR experiments can identify spatial proximity between the tert-butyl group and adjacent aromatic rings. Comparative FT-IR spectroscopy can confirm functional groups like guanidine (N–H stretches at ~3300 cm⁻¹) and thiazolyl (C=S stretches at ~680 cm⁻¹).

Q. What safety precautions are essential when handling this compound, given its structural similarity to known hazardous thiazolyl derivatives?

- Methodological Answer : Follow OSHA HCS guidelines for thiazolyl-containing compounds. Use nitrile gloves (EN 374 standard), flame-retardant lab coats, and safety goggles to prevent skin/eye contact . Work in a fume hood to avoid inhalation of dust/aerosols, as thiazolyl derivatives may cause respiratory irritation (OSHA Category 3) . Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation.

Advanced Research Questions

Q. How can computational methods optimize the reaction conditions for introducing the tert-butyl group without side reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model steric effects of the tert-butyl group during nucleophilic substitution. Transition-state analysis identifies energy barriers for competing pathways (e.g., elimination vs. substitution). Pair with experimental Design of Experiments (DoE) to optimize temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF). Monitor reaction progress via LC-MS to detect byproducts like de-tert-butylated intermediates .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting in ¹H NMR signals for the quinoline ring?

- Methodological Answer : Unexpected splitting may arise from restricted rotation of the phenyl-quinoline bond or paramagnetic impurities. Use variable-temperature NMR (VT-NMR) to distinguish dynamic effects (e.g., coalescence temperature analysis). Compare with DFT-predicted chemical shifts (GIAO method) to validate assignments . For impurities, employ preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate minor components for structural elucidation.

Q. How can researchers investigate the compound’s potential as a kinase inhibitor, given its structural motifs (quinoline, thiazolyl)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against kinase ATP-binding pockets (e.g., EGFR or CDK2). Validate binding via surface plasmon resonance (SPR) to measure affinity (KD). For cellular assays, use HEK293 or HeLa cells with luciferase-based kinase activity reporters. Compare IC₅₀ values with control inhibitors (e.g., staurosporine). Structural analogs like RKI-1447 (a thiazolyl-urea kinase inhibitor) provide benchmarking data .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact solubility/bioavailability?

- Methodological Answer : Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphs. For solubility studies, use shake-flask method in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF). High-energy polymorphs (lower melting point) typically exhibit higher solubility but may convert to stable forms during storage. Pair with dissolution testing under biorelevant conditions (USP Apparatus II) .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles: How to reconcile conflicting data on acute oral toxicity (Category 4 vs. no data)?

- Methodological Answer : Review source material for testing protocols (e.g., OECD 423 vs. 425). If data is absent, perform acute toxicity assays in rodent models (LD₅₀ determination) following ICH S4 guidelines. Cross-reference with structurally related compounds (e.g., 3-(2-thiazolyl)piperidine, which shows Category 4 oral toxicity) . Use in silico tools like ProTox-II to predict toxicity endpoints and guide experimental prioritization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.